

"physicochemical properties of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate"

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Compound of Interest

Compound Name: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate**

Authored by: A Senior Application Scientist Abstract

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is a key molecular scaffold, distinguished by its rigid, three-dimensional structure. This guide provides a comprehensive analysis of its core physicochemical properties, experimental protocols for its characterization, and critical insights into its application, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven insights to facilitate its effective use in advanced chemical synthesis and pharmaceutical research.

Molecular Identity and Structural Elucidation

The compound, identified by the CAS Number 23062-53-5, belongs to the family of bicyclic esters.^{[1][2]} Its rigid bicyclo[2.2.2]octane core imparts a well-defined conformational arrangement, a feature highly sought after in rational drug design. This rigidity minimizes

conformational entropy upon binding to a target, which can be an advantage in developing high-affinity ligands.

Key Identifiers:

- IUPAC Name: **methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate**[\[2\]](#)
- Molecular Formula: C₁₀H₁₆O₃[\[1\]](#)
- Molecular Weight: 184.23 g/mol [\[2\]](#)[\[3\]](#)
- InChI Key: LUBWUSMZFMBOIQ-UHFFFAOYSA-N[\[2\]](#)[\[4\]](#)
- Canonical SMILES: COC(=O)C12CCC(CC1)(CC2)O[\[2\]](#)

Caption: 2D structure of **Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate**.

Core Physicochemical Properties

The utility of a chemical entity in drug discovery is profoundly influenced by its physicochemical profile. These properties govern solubility, permeability, metabolic stability, and formulation feasibility.

Summary of Physicochemical Data

The following table consolidates the key properties of the title compound, derived from computational models and supplier data.

Property	Value	Significance in Drug Development	Source
Physical Form	White to off-white solid/powder	Affects handling, formulation, and dissolution rates.	[5][6][7]
Melting Point	72-74 °C	Indicates purity and lattice energy. A defined melting point is crucial for solid dosage forms.	[7]
LogP (XLogP3-AA)	0.8 / 1.24	Measures lipophilicity; critical for predicting membrane permeability and absorption. This value is within the "drug-like" range.	[1][2][8]
TPSA	46.53 Å ²	Topological Polar Surface Area; predicts passive molecular transport through membranes. Values < 140 Å ² are generally associated with good oral bioavailability.	[1][8]
Hydrogen Bond Donors	1	Influences solubility and binding interactions with biological targets.	[1]
Hydrogen Bond Acceptors	3	Influences solubility and binding interactions with biological targets.	[1][8]

Rotatable Bonds	1	Low number indicates conformational rigidity, which can improve binding affinity and selectivity. [1]
Predicted pKa	14.80 ± 0.40	The hydroxyl group is weakly acidic, typical for an alcohol. The molecule is neutral under physiological pH. [8]
Predicted Solubility	Slightly soluble (13 g/L at 25 °C)	Impacts dissolution in aqueous biological fluids and informs formulation strategies. [8]

Spectroscopic Profile

- ¹H NMR Spectroscopy: A proton NMR spectrum is consistent with the structure, confirming the identity and purity of the compound.[\[6\]](#) A typical spectrum in CDCl₃ would show a singlet for the methyl ester protons around 3.56 ppm and multiplets for the bicyclic methylene protons between 1.59 and 1.85 ppm.[\[9\]](#)
- Purity Assessment (GC): Gas chromatography data from suppliers indicates a purity of ≥97-99%.[\[1\]](#)[\[4\]](#)[\[6\]](#)

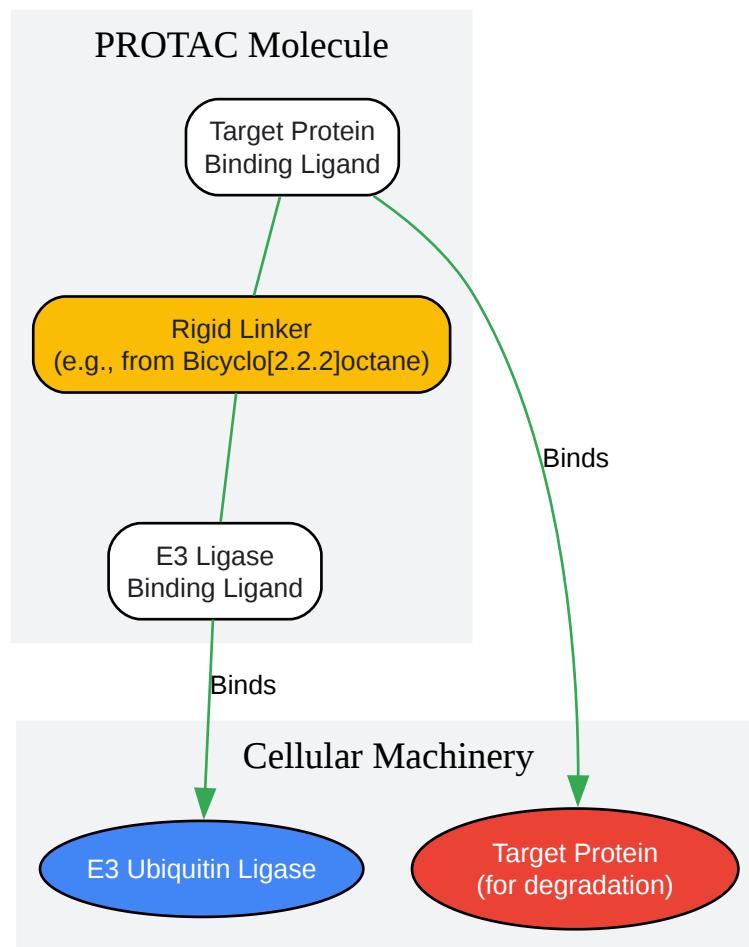
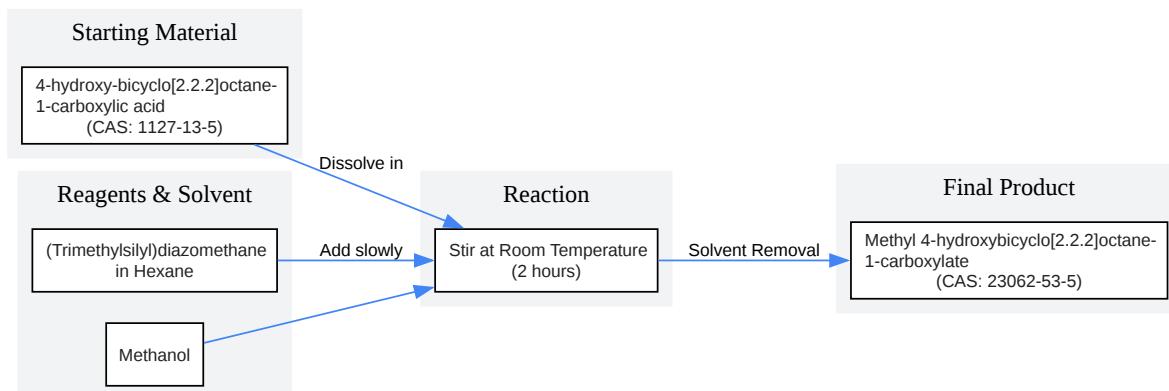
Synthesis and Experimental Protocols

The most direct synthesis involves the esterification of its carboxylic acid precursor. The choice of esterification method is critical to ensure high yield and purity, avoiding side reactions.

Synthetic Workflow

The synthesis is a straightforward acid-catalyzed esterification. A particularly effective method for small-scale synthesis utilizes (trimethylsilyl)diazomethane, which offers a high-yield

conversion under mild conditions, minimizing the risk of degradation or rearrangement of the bicyclic core.



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